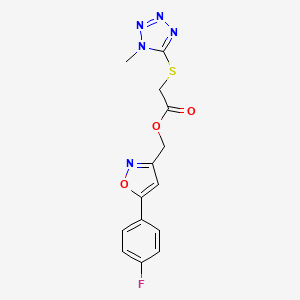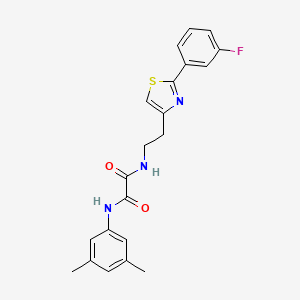
5,5-Dimethylpyrrolidine-3-thiol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylpyrrolidine-3-thiol hydrochloride is a chemical compound with the CAS Number: 2580201-46-1 . It has a molecular weight of 167.7 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which includes 5,5-Dimethylpyrrolidine-3-thiol hydrochloride, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 5,5-Dimethylpyrrolidine-3-thiol hydrochloride is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Applications De Recherche Scientifique
Nucleoside Phosphorothiolate Synthesis
One application of derivatives similar to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride is in the synthesis of nucleoside phosphorothiolates. For example, O,S-dimethylphosphorochloridate reacts with 5′-O-monomethoxytritylthymidine in pyridine to yield high yields of nucleoside-3′-thiolophosphodiester. This method leads to advancements in nucleoside analogs with potential implications in therapeutic developments (Asseline & Thuong, 1981).
Insecticidal Activity of Pyridine Derivatives
Research into pyridine derivatives, including structures analogous to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride, has shown significant insecticidal activity against cowpea aphid. These studies contribute to the development of new, potentially safer insecticides based on chemical structures related to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride (Bakhite et al., 2014).
Quantum Dot Surface Modification
Another application involves the use of thiol-containing compounds for the surface modification of semiconductor quantum dots (QDs), which are used in bioimaging and biosensing. Thiol-containing amino acids, like cysteine, have been studied for QD phase transfer, improving their colloidal stability and fluorescence quantum yield in water. This area of research opens up possibilities for using 5,5-Dimethylpyrrolidine-3-thiol hydrochloride in nanotechnology and material science for biomedical applications (Tamang et al., 2011).
Synthesis of Unsymmetrical Disulfides
Compounds related to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride have been used in the synthesis of unsymmetrical disulfides, showcasing the versatility of thiol derivatives in organic synthesis. This method facilitates the creation of compounds with potential biological activity and applications in pharmaceutical chemistry (Tanaka, Chen, & Yoneda, 1987).
Anticancer Nucleoside Analogues
Additionally, thiol-ene chemistry has been utilized to synthesize 3’-deoxy-3’-C-sulfanylmethyl nucleoside derivatives with anticancer activity. This highlights the potential of thiol-containing compounds in the development of novel anticancer agents, leveraging the structural diversity offered by thiol modifications for therapeutic innovation (Bege et al., 2019).
Propriétés
IUPAC Name |
5,5-dimethylpyrrolidine-3-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-6(2)3-5(8)4-7-6;/h5,7-8H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJMYQQOIBRLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)S)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylpyrrolidine-3-thiol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride](/img/structure/B2779988.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2779991.png)
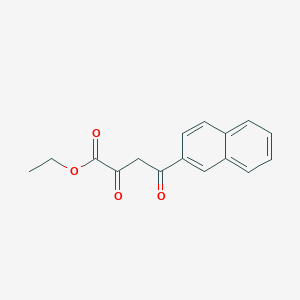
![5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2779993.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2779994.png)
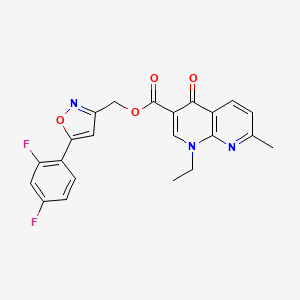
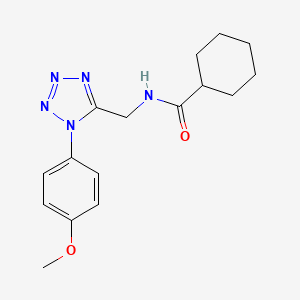
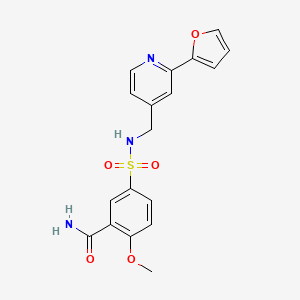
![1-(3-Methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2780003.png)
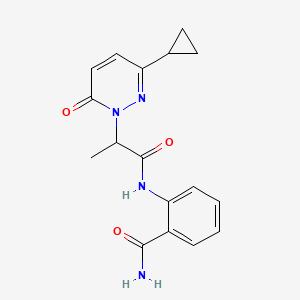
![8-(4-fluorophenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2780007.png)
